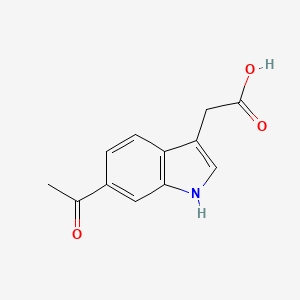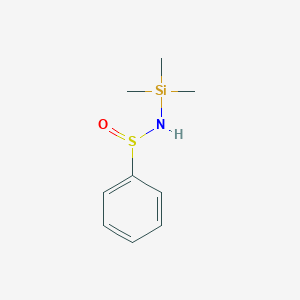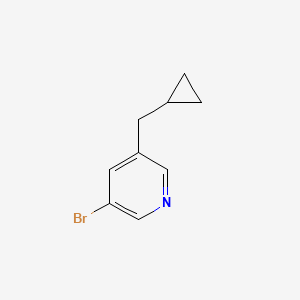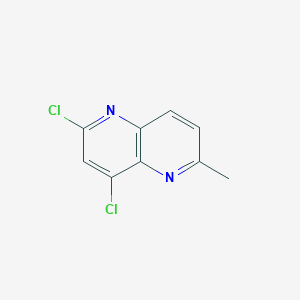
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a carboxamide group at the 5-position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction or oxidation followed by cyclization of intermediates. Acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes are also employed in the synthesis of tetrahydroquinolines .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using domino reactions. These reactions enable the efficient conversion of simple starting materials into complex products through multiple transformations in a single operation, enhancing yield and reducing waste .
Analyse Chemischer Reaktionen
Types of Reactions: N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the cyclopropyl and carboxamide groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and catalysts for substitution reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce tetrahydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a precursor for bioactive compounds. Additionally, it is used in the development of agrochemicals and other industrial products .
Wirkmechanismus
The mechanism of action of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide include other tetrahydroquinoline derivatives such as 1,2,3,4-tetrahydroisoquinoline and its analogs. These compounds share structural similarities and may exhibit comparable biological activities .
Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological properties. This structural feature distinguishes it from other tetrahydroquinoline derivatives and may contribute to its specific applications and effects .
Eigenschaften
Molekularformel |
C13H16N2O |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
N-cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide |
InChI |
InChI=1S/C13H16N2O/c16-13(15-9-6-7-9)11-3-1-5-12-10(11)4-2-8-14-12/h1,3,5,9,14H,2,4,6-8H2,(H,15,16) |
InChI-Schlüssel |
ACYHGXQQLLABPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC=C2NC1)C(=O)NC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one](/img/structure/B11888552.png)

![7-Hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11888555.png)
![7-Bromofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11888556.png)





![[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid](/img/structure/B11888596.png)


![(R)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B11888626.png)

